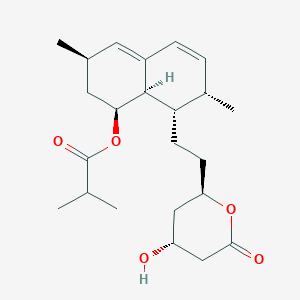
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt: is a bile acid derivative that is conjugated with taurine and sulfonated. It is a disodium salt form of taurochenodeoxycholic acid, which is a primary bile acid found in the bile of various animals, including humans. This compound is known for its role in the emulsification and absorption of dietary fats and oils in the intestines. It has a molecular formula of C26H43NNa2O9S2 and a molecular weight of 623.73 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt typically involves the following steps:
Oxidation of Chenodeoxycholic Acid: Chenodeoxycholic acid is oxidized to form 3-keto-chenodeoxycholic acid.
Sulfonation: The 3-keto-chenodeoxycholic acid is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfo group at the 3-position.
Conjugation with Taurine: The sulfonated intermediate is conjugated with taurine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form taurochenodeoxycholic acid.
Formation of Disodium Salt: Finally, the taurochenodeoxycholic acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl group if present.
Substitution: The sulfo group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction Products: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution Products: Compounds with nucleophilic groups replacing the sulfo group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference material in analytical chemistry for the study of bile acids and their derivatives.
- Employed in the synthesis of complex organic molecules.
Biology:
- Studied for its role in the metabolism and transport of bile acids in biological systems.
- Used in research on bile acid signaling pathways and their effects on cellular processes.
Medicine:
- Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
- Used in the development of drugs targeting bile acid receptors.
Industry:
- Utilized in the formulation of pharmaceuticals and nutraceuticals.
- Applied in the production of emulsifiers and surfactants for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters in the intestines and liver. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates the expression of genes involved in bile acid synthesis and metabolism through activation of nuclear receptors such as farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions influence various metabolic pathways, including lipid and glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Taurochenodeoxycholic Acid: A taurine-conjugated form of chenodeoxycholic acid without the sulfo group.
Taurocholic Acid: A taurine-conjugated form of cholic acid.
Glycochenodeoxycholic Acid: A glycine-conjugated form of chenodeoxycholic acid.
Uniqueness:
- The presence of the sulfo group in 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt distinguishes it from other bile acid derivatives. This modification enhances its solubility and alters its interaction with bile acid receptors and transporters.
- The sulfonation also impacts its metabolic stability and bioavailability, making it a unique compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
66874-06-4 |
|---|---|
Molekularformel |
C₂₆H₄₃NNa₂O₉S₂ |
Molekulargewicht |
623.73 |
Synonyme |
Cholane; Ethanesulfonic Acid Derivative; 2-[[(3α,5β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]amino]-,ethanesulfonic Acid, Disodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)


